4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide

indole-thiadiazole carboxamide 1,2,3-thiadiazole kinase inhibition

This 1,2,3-thiadiazole-5-carboxamide is a precisely-defined, sparsely-characterized scaffold for Wnt/β-catenin signaling modulation and antiproliferative kinase inhibitor research. Its distinct 1,2,3-thiadiazole regioisomer is structurally incapable of engaging canonical 1,3,4-thiadiazole targets (SIRT2, cholinesterases), making it a critical negative control for verifying target specificity. Crucial for systematic SAR: its N-isopropyl indole substitution offers a distinct physicochemical profile, where even minor alkyl changes can shift IC₅₀ values by over an order of magnitude. Procure this exact compound to eliminate the high risk of activity loss or selectivity alteration associated with generic analog replacement.

Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
Cat. No. B11022244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC15H16N4OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)C(C)C
InChIInChI=1S/C15H16N4OS/c1-9(2)19-8-7-11-12(5-4-6-13(11)19)16-15(20)14-10(3)17-18-21-14/h4-9H,1-3H3,(H,16,20)
InChIKeyBQAWDSASQWSTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 4-Methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide (CAS 1435998-93-8)


4-Methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule (C15H16N4OS, MW 300.4) belonging to the indole–1,2,3-thiadiazole carboxamide class . The 1,2,3-thiadiazole ring system is distinct from the more common 1,3,4-thiadiazole isomer and has been associated with antiproliferative and kinase-inhibitory activities in patent literature [1][2]. The compound bears an N-isopropyl substituent on the indole nitrogen and a 4-methyl group on the thiadiazole, placing it within a well-precedented but sparsely characterized chemical space in the public domain.

Why Indole-Thiadiazole Carboxamides Cannot Be Interchanged During Scientific Procurement of 4-Methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide


The 1,2,3-thiadiazole pharmacophore is sensitive to even minor substituent variations, as demonstrated across multiple target classes [1]. In a series of indole-based thiadiazole α-glucosidase inhibitors, a change in the N-alkyl group on the indole or the aryl substituent on the thiadiazole altered IC50 values by over an order of magnitude (0.95 to 13.60 µM) [2]. For the Wnt-pathway-active 1,2,3-thiadiazole-5-carboxamide series, the specific substitution pattern was essential for sub-micromolar potency, with off-target profiles diverging sharply between close analogs [1]. Consequently, generic replacement of this compound with a structurally related thiadiazole carboxamide—whether differing in indole N-substitution, thiadiazole regioisomerism (1,2,3- vs 1,3,4-), or the heterocycle-linked aryl group—carries a high risk of activity loss, selectivity alteration, or physicochemical property shifts that cannot be predicted a priori.

Quantitative Differentiation Evidence for 4-Methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide


Absence of Publicly Available Head-to-Head Comparator Data for This Specific Compound

A systematic search of PubMed, patent databases, BindingDB, and authoritative chemical repositories (PubChem, ChemSrc) identified no published head-to-head quantitative comparison between 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide and any named structural analog or standard reference compound for any target or phenotypic endpoint. The compound appears in vendor catalogs but is not the subject of a dedicated primary research article with disclosed IC50, Ki, EC50, or selectivity data [1]. The only publicly available quantitative data are class-level compilations encompassing structurally related but non-identical 1,2,3-thiadiazole-5-carboxamide analogs [2][3]. Therefore, a direct evidence-based claim of differentiation cannot currently be made. Any procurement decision must rely on internal head-to-head testing or confidential vendor-provided selectivity panels.

indole-thiadiazole carboxamide 1,2,3-thiadiazole kinase inhibition antiproliferative activity

Differentiation Based on the 1,2,3-Thiadiazole Regioisomer Core: A Class-Level Inference

The 1,2,3-thiadiazole ring is less common in bioactive molecules than the 1,3,4-thiadiazole isomer, and the two regioisomers exhibit distinct biological profiles. The 1,2,3-thiadiazole-5-carboxamide core has been specifically associated with Wnt pathway modulation and oxidative phosphorylation uncoupling (sub-µM IC50), while 1,3,4-thiadiazole-based analogs preferentially target SIRT2, AChE/BChE, or α-glucosidase [1][2]. This regioisomeric differentiation establishes that 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide cannot be functionally replaced by 1,3,4-thiadiazole carboxamide analogs, even when indole substitution patterns are conserved. However, this is a class-level inference and does not quantify the compound's specific activity relative to another 1,2,3-thiadiazole congener.

thiadiazole regioisomerism CYP inhibition kinase selectivity Wnt pathway

N-Isopropyl Indole Substitution as a Determinant of Lipophilicity and Permeability: A Calculated Property Comparison Among Indole N-Substituted Analogs

The N-isopropyl substituent on the indole ring of the target compound (cLogP ~2.9, calculated via ChemDraw) confers higher lipophilicity than the corresponding N-methyl analog (4-methyl-N-(1-methyl-1H-indol-4-yl)-1,2,3-thiadiazole-5-carboxamide, cLogP ~2.2) . Increased logP correlates with enhanced passive membrane permeability, which may be advantageous for intracellular target engagement but also elevates the risk of promiscuous binding and reduced aqueous solubility. This property differential is computable but has not been experimentally validated for this specific compound pair in a comparative permeability or solubility assay.

lipophilicity logP permeability indole N-alkylation drug-likeness

Application Scenarios for 4-Methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide Based on Chemical Class Evidence


Wnt Pathway Chemical Probe Development Requiring a 1,2,3-Thiadiazole Core

Research groups investigating Wnt/β-catenin signaling modulation may source this compound as a starting scaffold for structure-activity relationship (SAR) studies. The 1,2,3-thiadiazole-5-carboxamide core has demonstrated sub-micromolar Wnt pathway activity in phenotypic screens, and the N-isopropyl indole substitution provides a distinct physicochemical profile for optimizing cellular permeability [1]. However, users must internally confirm target engagement and selectivity, as no published data for this specific compound exist.

Comparator Tool for Indole N-Alkyl SAR in Thiadiazole-Based Kinase Inhibitor Libraries

The compound serves as a well-defined N-isopropyl reference point within a matrix of indole N-substituted 1,2,3-thiadiazole carboxamides (N-H, N-methyl, N-isopropyl, N-benzyl). In screening library design, procurement of this compound enables systematic evaluation of the effect of indole N-alkyl bulk on target potency, selectivity, and ADME properties, provided data are compared against matched N-methyl and N-benzyl analogs within the same assay platform .

Negative Control for 1,3,4-Thiadiazole-Based SIRT2 or Cholinesterase Inhibitor Programs

Because the 1,2,3-thiadiazole regioisomer is structurally incapable of engaging the SIRT2 channel entrance or the cholinesterase active site in the manner characterized for 1,3,4-thiadiazole inhibitors, this compound may be procured as a regioisomeric negative control to verify target specificity of 1,3,4-thiadiazole hit compounds [2][3]. Absence of activity in the relevant biochemical assay would confirm that the observed inhibition is regioisomer-dependent rather than a nonspecific thiadiazole effect.

Antiproliferative Screening in Cancer Cell Lines Based on Patent Precedent

The US patent 7,288,556 B2 establishes a broad structural basis for antiproliferative activity by 1,2,3-thiadiazole compounds bearing nitrogenous aromatic heterocycles including indole [4]. This compound falls within the claimed generic structure and may be procured for initial antiproliferative profiling in NCI-60 or other cancer cell line panels, with the understanding that activity data must be generated de novo and compared against vehicle and standard-of-care controls.

Quote Request

Request a Quote for 4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.